

Spectroscopic Data of 1-methyl-5-nitro-2(1H)-pyridinone: A Technical Guide

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Compound of Interest

Compound Name: 1-methyl-5-nitro-2(1H)-pyridinone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-methyl-5-nitro-2(1H)-pyridinone**. Due to the absence of publicly available, experimentally verified spectra, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predicted values serve as a valuable reference for the identification and characterization of this compound.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-methyl-5-nitro-2(1H)-pyridinone**.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.90	d	1H	H-6
~8.20	dd	1H	H-4
~6.50	d	1H	H-3
~3.60	s	3H	N-CH ₃

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~160.0	C=O (C-2)
~145.0	C-6
~140.0	C-5
~125.0	C-4
~110.0	C-3
~40.0	N-CH ₃

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1680	Strong	C=O stretch
~1520	Strong	Asymmetric NO ₂ stretch
~1350	Strong	Symmetric NO ₂ stretch
~1600, ~1480	Medium	C=C stretch (aromatic)
~3100-3000	Medium	C-H stretch (aromatic)
~2950	Medium	C-H stretch (aliphatic)

Predicted as a solid (KBr pellet or ATR).

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
154	100	[M] ⁺ (Molecular Ion)
124	40	[M - NO] ⁺
108	60	[M - NO ₂] ⁺
81	30	[M - NO ₂ - HCN] ⁺
54	20	[C ₃ H ₄ N] ⁺

Predicted via Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **1-methyl-5-nitro-2(1H)-pyridinone** in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
- NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation: Acquire the spectra on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.
- ¹H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.

- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
- ¹³C NMR Acquisition:
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-170 ppm).
 - Employ proton decoupling to simplify the spectrum.
 - Use a pulse angle of 45-60 degrees.
 - Set a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.
 - Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to TMS.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol:

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.
- Sample Application: Place a small amount of the solid **1-methyl-5-nitro-2(1H)-pyridinone** sample directly onto the ATR crystal.
- Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
- Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

- **Cleaning:** Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry (MS)

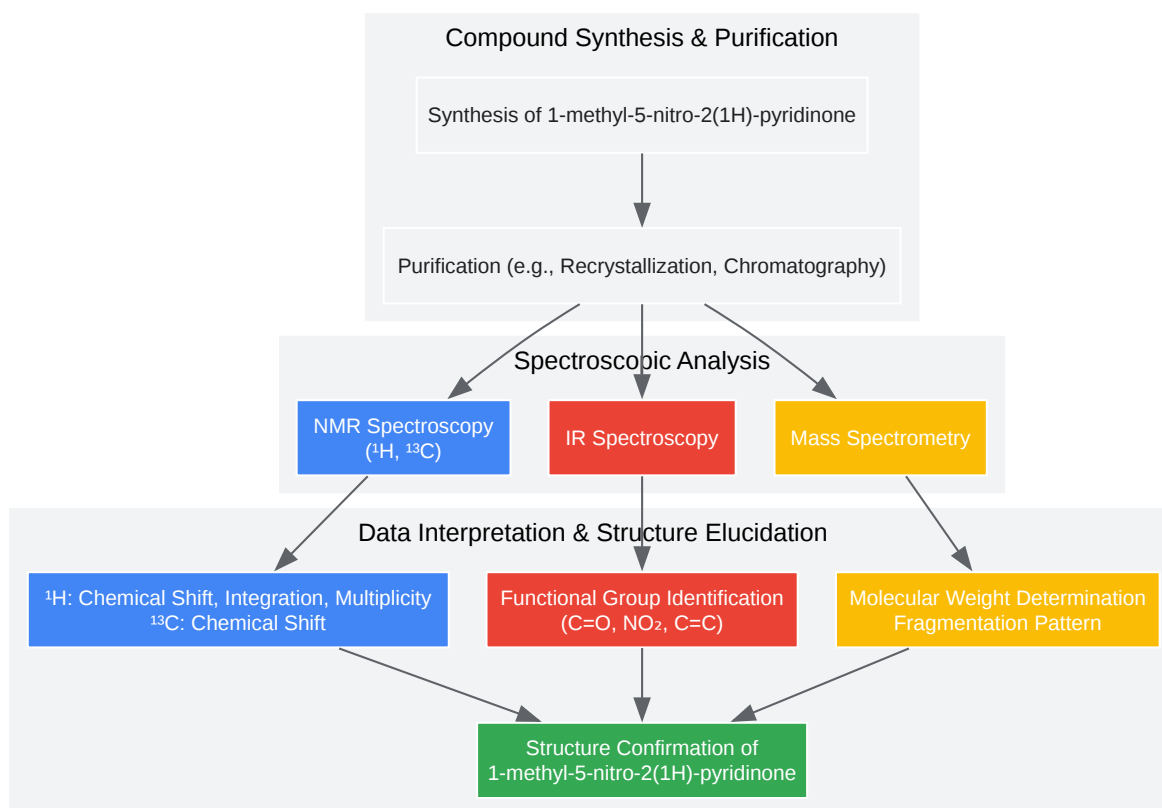
Electron Ionization (EI) Mass Spectrometry Protocol:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- **Ionization:** Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This will cause the molecules to ionize and fragment.
- **Mass Analysis:** Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **1-methyl-5-nitro-2(1H)-pyridinone**.



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Caption: Workflow for Spectroscopic Analysis.

Disclaimer: The spectroscopic data presented in this document are predicted values and have not been experimentally verified. This information is intended for educational and research guidance purposes only. For definitive characterization, experimental verification is required.

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